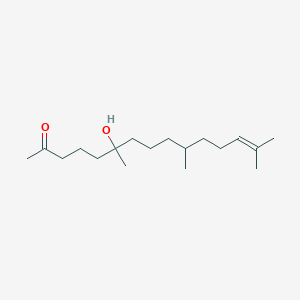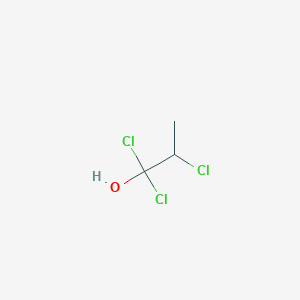
1,1,2-Trichloropropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2-Trichloropropan-1-ol is an organic compound with the molecular formula C3H5Cl3O. It is a colorless liquid that is primarily used in various chemical synthesis processes. This compound is known for its reactivity due to the presence of three chlorine atoms and a hydroxyl group, making it a valuable intermediate in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: 1,1,2-Trichloropropan-1-ol can be synthesized through several methods. One common method involves the chlorination of propylene oxide, followed by hydrolysis. The reaction typically requires a catalyst such as aluminum chloride and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where propylene oxide is chlorinated in the presence of a catalyst. The reaction mixture is then subjected to hydrolysis to obtain the final product. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
化学反応の分析
Types of Reactions: 1,1,2-Trichloropropan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into less chlorinated alcohols or hydrocarbons.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace chlorine atoms.
Major Products Formed:
Oxidation: Formation of 1,1,2-trichloropropanal or 1,1,2-trichloropropanoic acid.
Reduction: Formation of 1,2-dichloropropan-1-ol or propanol.
Substitution: Formation of various substituted propanols depending on the nucleophile used.
科学的研究の応用
1,1,2-Trichloropropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its effects on biological systems, particularly its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1,1,2-Trichloropropan-1-ol involves its reactivity with various molecular targets. The hydroxyl group allows it to form hydrogen bonds and participate in nucleophilic substitution reactions. The chlorine atoms make it susceptible to reduction and oxidation reactions, which can lead to the formation of various reactive intermediates. These intermediates can interact with biological molecules, leading to various biochemical effects.
類似化合物との比較
1,2,3-Trichloropropane: Similar in structure but differs in the position of chlorine atoms.
1,1,1-Trichloroethane: An isomer with different chemical properties and uses.
1,1,2-Trichloroethane: Another isomer with distinct reactivity and applications.
Uniqueness: 1,1,2-Trichloropropan-1-ol is unique due to its specific arrangement of chlorine atoms and the presence of a hydroxyl group. This combination makes it highly reactive and versatile in various chemical reactions, distinguishing it from its isomers and other similar compounds.
特性
CAS番号 |
230950-79-5 |
|---|---|
分子式 |
C3H5Cl3O |
分子量 |
163.43 g/mol |
IUPAC名 |
1,1,2-trichloropropan-1-ol |
InChI |
InChI=1S/C3H5Cl3O/c1-2(4)3(5,6)7/h2,7H,1H3 |
InChIキー |
GHFQLVDCWGZPGX-UHFFFAOYSA-N |
正規SMILES |
CC(C(O)(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S)-1-dimethoxyphosphorylethyl] benzoate](/img/structure/B14241285.png)
![1,8-Bis[(3-ethyloxetan-3-YL)methoxy]octane-2,7-diol](/img/structure/B14241289.png)
![Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate](/img/structure/B14241291.png)
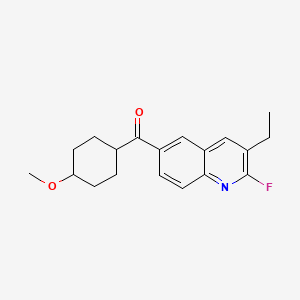
![Ethyl [4-(dimethylamino)phenyl]phenylphosphinate](/img/structure/B14241303.png)
![2,4,6-Tris[2-(4-methoxyphenyl)ethenyl]benzene-1,3,5-tricarbonitrile](/img/structure/B14241304.png)
![1-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-3-phenylimidazolidin-2-one](/img/structure/B14241318.png)
![Benzene, [2-[(trifluoroethenyl)oxy]ethoxy]-](/img/structure/B14241321.png)
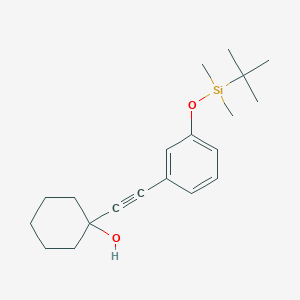
![1-[(4-Bromophenyl)sulfanyl]-3-oxobut-1-en-2-yl 4-nitrobenzoate](/img/structure/B14241333.png)
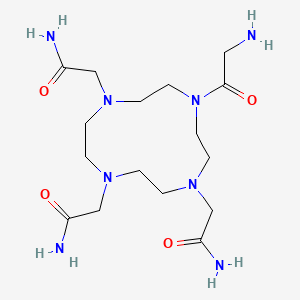
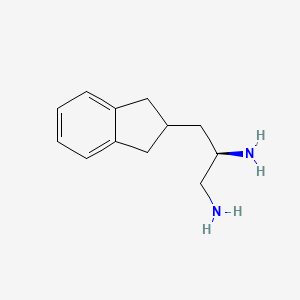
![Phenol, 3-[(6-quinolinylimino)methyl]-](/img/structure/B14241347.png)
